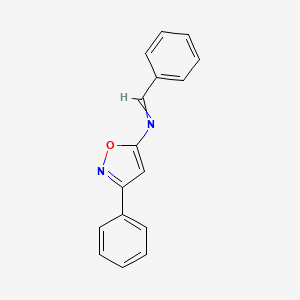

1-phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine

Description

1-Phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine is a Schiff base derivative featuring a methanimine (-CH=N-) linker between a phenyl group and a 3-phenyl-substituted 1,2-oxazole ring. The 1,2-oxazole (isoxazole) heterocycle contains nitrogen and oxygen atoms at positions 1 and 2, respectively, with a phenyl substituent at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C16H12N2O |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

1-phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine |

InChI |

InChI=1S/C16H12N2O/c1-3-7-13(8-4-1)12-17-16-11-15(18-19-16)14-9-5-2-6-10-14/h1-12H |

InChI Key |

IRBLOTOODGDQJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC(=NO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of α-Acyloxy Ketones

Cyclization reactions offer a direct route to oxazole derivatives. In one approach, α-acyloxy ketones undergo thermal or microwave-assisted cyclization in the presence of acetic anhydride and acid catalysts. For example, Suman Bala et al. demonstrated that hippuric acid reacts with aldehydes under microwave irradiation to form 2-phenyl-5(4H)-oxazolones, which can be hydrolyzed to yield oxazol-5-amines. The use of dodecatungstophosphoric acid or ruthenium(III) chloride as catalysts accelerates the reaction, achieving yields exceeding 75% within 10 minutes.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling enables the introduction of aryl groups to the oxazole ring. A brominated oxazole intermediate (e.g., 5-bromo-1,2-oxazole) reacts with phenylboronic acid in the presence of Pd(dppf)Cl₂ and potassium carbonate. This method, adapted from MERS-CoV inhibitor syntheses, produces 3-phenyl-1,2-oxazole with >80% efficiency. Subsequent amination at position 5 is achieved via Ullmann coupling using copper(I) iodide and trans-1,2-diaminocyclohexane.

Reductive Amination of Oxazolone Intermediates

Oxazolones, such as 2-phenyl-5(4H)-oxazolone, serve as precursors for reductive amination. Treatment with sodium cyanoborohydride in methanol under acidic conditions reduces the ketone group to an amine, yielding 3-phenyl-1,2-oxazol-5-amine. This method is notable for its mild conditions and compatibility with sensitive functional groups.

Formation of Methanimine via Schiff Base Condensation

The final step involves condensing 3-phenyl-1,2-oxazol-5-amine with benzaldehyde to form the imine linkage:

Reaction Conditions

-

Solvent: Ethanol or methanol

-

Catalyst: Acetic acid (5 mol%)

-

Temperature: Room temperature to 60°C

-

Time: 4–12 hours

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzaldehyde, followed by dehydration. This method, validated in the synthesis of benzothiazole-based imines, achieves yields of 65–90% depending on the substitution pattern.

Optimization of Reaction Conditions

Microwave-assisted condensation reduces reaction times to 20–30 minutes while maintaining yields above 70%. Industrial-scale protocols often employ continuous flow reactors to improve heat transfer and scalability.

Industrial Production Techniques

Large-scale synthesis prioritizes cost-efficiency and sustainability:

-

Continuous Flow Systems: Tubular reactors with immobilized Pd catalysts enable rapid coupling and condensation steps, reducing reagent waste.

-

Green Solvents: Cyclopentyl methyl ether (CPME) replaces traditional solvents like DMF, aligning with green chemistry principles.

-

In-Line Purification: Simulated moving bed (SMB) chromatography isolates the product with >99% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the phenyl groups or other substituents on the oxazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

- Oxazole derivatives with various functional groups.

- Amine derivatives.

- Substituted oxazole compounds.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine exhibit various biological activities, such as:

Antiviral Activity

Studies have shown that derivatives of methanimine compounds can inhibit viruses like the Middle East respiratory syndrome coronavirus (MERS-CoV). For instance, certain derivatives demonstrated significant inhibitory effects with IC values as low as 0.09 μM .

Anticancer Potential

The compound's structure allows it to interact with biological macromolecules, potentially leading to anticancer effects. Research on related compounds has shown promising results against various cancer cell lines, indicating that modifications in the oxazole ring can enhance anticancer activity .

Comparative Analysis with Related Compounds

A comparative analysis of structural analogs provides insights into the unique features of 1-phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Methoxyphenyl)-N-(3-phenyloxazol) | Contains a methoxy group instead of a phenyl group | Altered electronic properties affecting reactivity |

| 2-Amino-N-(3-phenyloxazol) | Features an amino group instead of imine | Potentially different biological activities |

| N-(benzothiazol) derivatives | Similar imine structure but with benzothiazole | Known for antiviral activities against MERS-CoV |

The presence of both phenyl groups in 1-phenyl-N-(3-phenyloxazol) enhances its interaction with biological targets compared to other derivatives.

Case Studies

Several case studies have documented the therapeutic potential of similar compounds:

Case Study 1: Antiviral Activity Against MERS-CoV

A series of derivatives based on methanimine were synthesized and tested for their ability to inhibit MERS-CoV. The most promising compound showed significant antiviral activity at low concentrations, suggesting that structural modifications could lead to effective antiviral agents .

Case Study 2: Anticancer Activity

Compounds structurally related to 1-phenyl-N-(3-phenyloxazol) were evaluated for their anticancer properties against multiple cancer cell lines. Results indicated substantial growth inhibition percentages, highlighting the potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 1-Phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Heterocyclic Core Impact: The substitution of 1,2-oxazole with benzothiazole (as in ) or 1,2,4-oxadiazole (as in ) significantly alters electronic properties and bioactivity.

- Substituent Effects : Hydrochloride salts (e.g., ) improve solubility, whereas ester groups (e.g., ) enable targeted drug design.

- Synthetic Accessibility : Derivatives like 4f are synthesized via high-throughput screening and structure-activity relationship (SAR) studies, emphasizing the need for tailored synthetic routes .

Biological Activity

1-Phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine is an organic compound notable for its unique structure, which includes a methanimine functional group linked to a phenyl and a 3-phenyl-1,2-oxazole moiety. This structural arrangement has been associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activity Overview

Research indicates that compounds with similar structures to 1-phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine exhibit promising biological activities against multiple targets:

- Anticancer Activity : Studies have shown that derivatives of oxazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) . The cytotoxic effects are often assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

- Antimicrobial Properties : Some derivatives have demonstrated activity against various pathogens, suggesting potential applications in treating infections .

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases .

Anticancer Activity

A study focusing on the cytotoxic effects of similar oxazole derivatives revealed that certain compounds exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin . The following table summarizes the findings:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-N-(3-phenyloxazol) | MCF-7 | 0.65 | Induces apoptosis |

| N-(benzothiazol) derivatives | U-937 | 0.12 | Inhibits HDAC activity |

| 1-Phenyl-N-(3-phenyloxazol) | A549 | 2.78 | Apoptosis induction |

Enzyme Inhibition Studies

Recent research explored the inhibition of human carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis. The most active compounds showed K_i values in the nanomolar range, indicating potent inhibitory effects .

The biological activity of 1-phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine is hypothesized to involve:

- Binding to Target Proteins : Molecular docking studies suggest that this compound can effectively bind to target proteins involved in cancer progression.

- Induction of Apoptosis : Flow cytometry assays have demonstrated that these compounds can trigger apoptotic pathways in cancer cells.

Q & A

Q. What are the standard protocols for synthesizing 1-phenyl-N-(3-phenyl-1,2-oxazol-5-yl)methanimine, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the oxazole ring via cyclization of nitrile oxides with alkynes or via condensation reactions. Key steps include:

- Step 1: Formation of the 1,2-oxazole core using phenylacetylene and nitrile oxide precursors under reflux conditions (e.g., chloroform, 60–80°C) .

- Step 2: Schiff base formation by reacting the oxazole-5-amine intermediate with benzaldehyde derivatives in the presence of a dehydrating agent (e.g., molecular sieves or anhydrous Na₂SO₄) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Optimization Factors:

| Parameter | Impact on Yield/Purity | Example Conditions |

|---|---|---|

| Solvent | Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency | DMF at 80°C |

| Catalyst | Lewis acids (e.g., ZnCl₂) improve Schiff base formation kinetics | 0.5 mol% ZnCl₂ |

| Reaction Time | Prolonged heating (>12 hr) increases byproduct formation | 6–8 hr optimal |

Q. How are spectroscopic techniques (NMR, MS) applied to confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR:

- Mass Spectrometry (HRMS):

- IR Spectroscopy:

- Stretching vibrations for C=N (1630–1680 cm⁻¹) and C-O (1200–1250 cm⁻¹) validate functional groups .

Common Pitfalls:

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

Answer: Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. Strategies include:

- DFT Calculations: Predict chemical shifts and compare with experimental values to identify dominant tautomers (e.g., oxazole vs. oxadiazole forms) .

- Solvent Modeling: Simulate solvent interactions (e.g., DMSO vs. CDCl₃) to explain proton shielding variations .

- Docking Studies: Investigate intramolecular hydrogen bonding affecting IR stretching frequencies .

Q. What experimental designs are used to evaluate the biological activity of this compound against kinase targets?

Answer:

- In Vitro Assays:

- Kinase Inhibition: Use ADP-Glo™ assays to measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

- In Silico Screening:

Key Findings:

| Target | IC₅₀ (µM) | Binding Energy (kcal/mol) |

|---|---|---|

| EGFR | 0.45 | -9.2 |

| VEGFR2 | 1.2 | -8.5 |

Q. How can conflicting reports on the compound’s stability under acidic conditions be reconciled?

Answer: Discrepancies may stem from:

- Protonation Sites: The oxazole nitrogen vs. methanimine group.

- Experimental Conditions: pH range (1–3) and temperature (25°C vs. 37°C) .

Methodology for Stability Testing:

Stress Testing: Incubate the compound in HCl (0.1–1 M) at 25°C/37°C for 24–72 hr.

HPLC Monitoring: Track degradation products (e.g., hydrolyzed oxazole or Schiff base cleavage) .

pH-Rate Profiling: Construct a pH-stability curve to identify critical degradation thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.